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Abstract

Vobasine is a monoterpene indole alkaloid predominantly found in plant species of the
Tabernaemontana and Voacanga genera.[1] First isolated from Voacanga africana in 1959, its
complex polycyclic structure and stereochemistry have been the subject of extensive
spectroscopic studies.[2] This technical guide provides a comprehensive overview of the
chemical structure and stereochemical configuration of Vobasine, including detailed
spectroscopic data, experimental methodologies for its characterization, and a visualization of
its biosynthesis.

Chemical Structure and Properties

Vobasine possesses a pentacyclic core structure, characteristic of the vobasan-type indole
alkaloids. Its chemical formula is C21H24N203, with a molar mass of 352.43 g/mol .[2] The
systematic IUPAC name for Vobasine is methyl (1S,14R,15E,18S)-15-ethylidene-17-methyl-
12-0x0-10,17-diazatetracyclo[12.3.1.03,11,04,°]octadeca-3(11),4,6,8-tetraene-18-carboxylate.[2]

Table 1: Physicochemical Properties of Vobasine
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Property Value Source
Molecular Formula C21H24N203 [2]
Molar Mass 352.434 g/mol [2]
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Stereochemistry

The stereochemistry of Vobasine is defined by several chiral centers within its rigid polycyclic
framework. The absolute configuration has been determined through a combination of
spectroscopic techniques and, for related compounds, X-ray crystallography. The specific
stereochemical descriptors are incorporated into its IUPAC name. The stereoisomers
dregamine and tabernaemontanine are structurally related to vobasine, featuring a reduced
ethyl group in place of the ethylidene sidechain.[2]

Spectroscopic Data

The structural elucidation of Vobasine relies heavily on Nuclear Magnetic Resonance (NMR)
spectroscopy and Mass Spectrometry (MS).

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum of Vobasine provides crucial information about its carbon skeleton.
The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: 13C NMR Chemical Shift Data for Vobasine

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://en.wikipedia.org/wiki/Vobasine
https://en.wikipedia.org/wiki/Vobasine
https://en.wikipedia.org/wiki/Vobasine
https://en.wikipedia.org/wiki/Vobasine
https://www.benchchem.com/product/b1212131?utm_src=pdf-body
https://www.benchchem.com/product/b1212131?utm_src=pdf-body
https://en.wikipedia.org/wiki/Vobasine
https://www.benchchem.com/product/b1212131?utm_src=pdf-body
https://www.benchchem.com/product/b1212131?utm_src=pdf-body
https://www.benchchem.com/product/b1212131?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Atom Chemical Shift (ppm)
2 135.8
3 194.2
5 53.6
6 21.3
7 108.8
8 128.0
9 1195
10 121.5
11 1184
12 126.0
13 143.6
14 34.9
15 32.7
16 53.2
17 (COOCHs) 173.3
18 12.3
19 117.8
20 132.2
21 59.5
N-CHs 42.8
O-CHs 52.3

Note: Data is compiled from publicly available spectral databases.[3][4] Assignments are based
on computational predictions and comparison with related structures.
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Experimental Protocols

The characterization of Vobasine involves its isolation from natural sources followed by
structural elucidation using a suite of analytical techniques.

Isolation of Vobasine

A general procedure for the isolation of Vobasine from plant material is as follows:

o Extraction: The dried and powdered plant material (e.g., leaves, stem bark) is extracted with
a suitable organic solvent, typically methanol, at room temperature.[5]

o Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous
solution (e.g., 1 M HCI) and washed with an organic solvent (e.g., ethyl acetate) to remove
neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH) to a pH
above 7 and the alkaloids are extracted into an organic solvent.[5]

o Chromatographic Purification: The crude alkaloid mixture is then purified using
chromatographic techniques. This often involves initial separation by Thin Layer
Chromatography (TLC) followed by column chromatography over silica gel with a gradient
elution system (e.g., ethyl acetate/methanol).[5]

Structure Elucidation

The purified Vobasine is subjected to the following analyses for structural confirmation:

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass and molecular formula of the compound.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is
conducted to determine the connectivity and stereochemistry of the molecule. This includes:

o 'H NMR: To identify the proton environments and their multiplicities.

o 13C NMR and DEPT: To determine the number and types of carbon atoms (CHs, CH2, CH,
Q).
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o 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and
carbons, and to assign the chemical shifts to specific atoms in the molecule.

o X-ray Crystallography: While a crystal structure for Vobasine itself is not readily available in
public databases, X-ray diffraction analysis of crystalline derivatives or closely related
alkaloids provides definitive proof of the three-dimensional structure, including absolute

stereochemistry.[6][7]

Biosynthesis of Vobasine

Like other monoterpene indole alkaloids, the biosynthesis of Vobasine begins with the amino
acid tryptophan and a monoterpene unit derived from the mevalonate pathway.[2][5] A key
intermediate in this pathway is strictosidine. The biosynthesis involves a series of enzymatic
reactions that construct the complex polycyclic skeleton.

Tryptophan
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Caption: Simplified biosynthetic pathway of Vobasine.

Biological Activity

Vobasine has been investigated for various biological activities, including potential anticancer
and hypotensive effects.[2] It has also been shown to possess central nervous system
stimulating properties.[8] However, it has not been developed into a therapeutic drug.

Conclusion

Vobasine is a structurally complex monoterpene indole alkaloid with a well-defined chemical
structure and stereochemistry, elucidated through extensive spectroscopic analysis. This
technical guide provides a summary of the key structural features, spectroscopic data, and
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experimental methodologies relevant to researchers in the fields of natural product chemistry,
medicinal chemistry, and drug development. Further research into the total synthesis and
biological mechanisms of action of Vobasine and its derivatives may uncover novel therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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